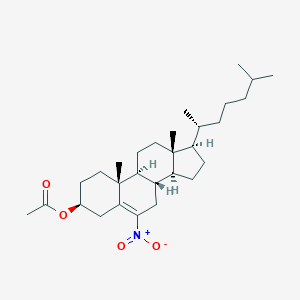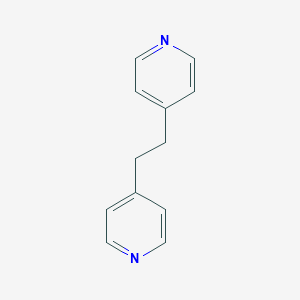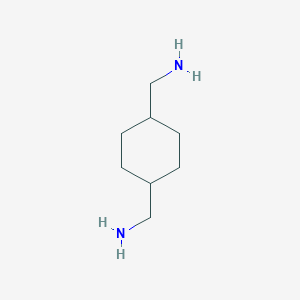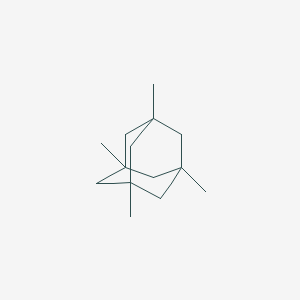![molecular formula C16H12Br2O6S2 B167347 1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene CAS No. 10171-40-1](/img/structure/B167347.png)
1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene is a chemical compound that is widely used in scientific research applications. This compound is also known as BPSB and is a member of the sulfonyl group of compounds. The chemical structure of BPSB is complex, and its synthesis requires expertise in organic chemistry.
Mechanism Of Action
The mechanism of action of BPSB is based on its ability to cross-link proteins and peptides. BPSB reacts with amino groups in proteins and peptides to form stable covalent bonds. This cross-linking process improves the stability and solubility of these molecules, which is essential for many scientific research applications.
Biochemical And Physiological Effects
BPSB is not used in drug development, and hence, there is no information available on its biochemical and physiological effects. However, in scientific research, BPSB has been shown to improve the stability and solubility of proteins and peptides, which is essential for their characterization and analysis.
Advantages And Limitations For Lab Experiments
BPSB has several advantages in scientific research applications. It is a highly efficient cross-linking agent that improves the stability and solubility of proteins and peptides. BPSB is also a fluorescent probe that can be used for the detection of proteins and nucleic acids. However, the synthesis of BPSB is complex and requires specialized equipment and reagents. The use of BPSB requires expertise in organic chemistry, and hence, it may not be suitable for all scientific research applications.
Future Directions
The use of BPSB in scientific research is still in its infancy, and there are several future directions that can be explored. One potential direction is the development of new cross-linking agents that are more efficient and easier to synthesize. Another direction is the application of BPSB in the development of new diagnostic tools for the detection of diseases. The use of BPSB in drug development is also an area that can be explored in the future.
Conclusion:
In conclusion, BPSB is a complex chemical compound that is widely used in scientific research applications. Its unique chemical properties make it an efficient cross-linking agent and a fluorescent probe for the detection of proteins and nucleic acids. Although the synthesis of BPSB is complex, it has several advantages in scientific research applications. The future directions for the use of BPSB in scientific research are vast, and it is an area that requires further exploration.
Synthesis Methods
The synthesis of BPSB involves several steps that require specialized equipment and reagents. The first step is the preparation of 4-bromoaniline, which is then reacted with 4-bromobenzenesulfonyl chloride to produce 4-[4-(4-bromophenyl)sulfonyl]aniline. The resulting compound is then reacted with but-2-ynedioic acid to produce 1-bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene.
Scientific Research Applications
BPSB has been extensively used in scientific research applications due to its unique chemical properties. BPSB is commonly used as a cross-linking agent for proteins and peptides, and it has been shown to improve the stability and solubility of these molecules. BPSB is also used as a fluorescent probe for the detection of proteins and nucleic acids.
properties
CAS RN |
10171-40-1 |
|---|---|
Product Name |
1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene |
Molecular Formula |
C16H12Br2O6S2 |
Molecular Weight |
524.2 g/mol |
IUPAC Name |
4-(4-bromophenyl)sulfonyloxybut-2-ynyl 4-bromobenzenesulfonate |
InChI |
InChI=1S/C16H12Br2O6S2/c17-13-3-7-15(8-4-13)25(19,20)23-11-1-2-12-24-26(21,22)16-9-5-14(18)6-10-16/h3-10H,11-12H2 |
InChI Key |
OXJRVXPROOBDCV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)OCC#CCOS(=O)(=O)C2=CC=C(C=C2)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)OCC#CCOS(=O)(=O)C2=CC=C(C=C2)Br)Br |
Other CAS RN |
10171-40-1 |
synonyms |
1-bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



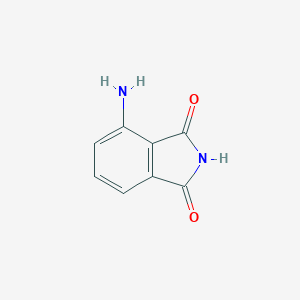
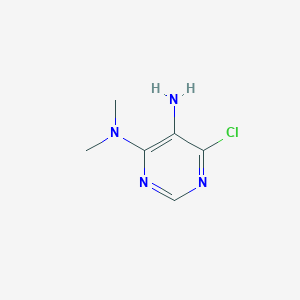
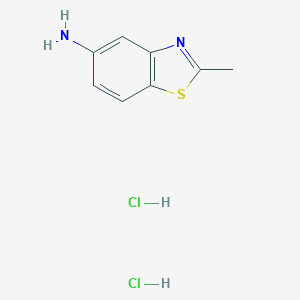
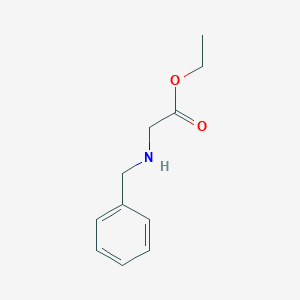
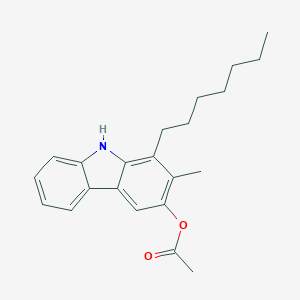
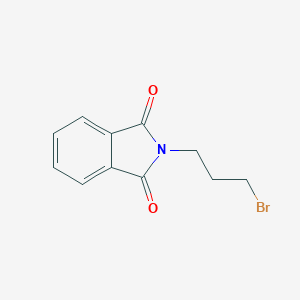


![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)
